Cas no 263764-23-4 ((S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one)

(S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one 化学的及び物理的性質
名前と識別子
-
- (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one
- (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)propan-1-one
- (S)-3-propanoyl-4-benzyl-1,3-thiazolidine-2-thione
- (S)-3-propionyl-4-benzyl-1,3-thiazolidine-2-thione
- (S)-4-benzyl-3-propionyl-1,3-thiazolidine-2-thione
- (S)-4-benzyl-N-propanoyl-1,3-thiazolidine-2-thione
- 3-propionyl-(S)-4-benzylthiazolidinethione
- 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one
- SCHEMBL16696827
- 1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-
- 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
- 263764-23-4
-
- MDL: MFCD08062493
- インチ: InChI=1S/C13H15NOS2/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
- InChIKey: ZSVSIHWUEYQGRS-NSHDSACASA-N
- ほほえんだ: CCC(=O)N1C(CSC1=S)CC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 265.06000
- どういたいしつりょう: 265.05950645g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- PSA: 77.70000
- LogP: 2.80590
(S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM538825-10mg |
(S)-4-Benzyl-3-propanoylthiazolidine-2-thione |
263764-23-4 | 95%+ | 10mg |
$92 | 2024-07-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B906276-10mg |
1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
263764-23-4 | 98% | 10mg |
¥601.20 | 2022-09-29 | |
eNovation Chemicals LLC | D557228-25g |
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]- |
263764-23-4 | 96% | 25g |
$5575 | 2024-05-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B906276-50mg |
1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
263764-23-4 | 98% | 50mg |
¥2,386.80 | 2022-09-29 | |
eNovation Chemicals LLC | D557228-1g |
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]- |
263764-23-4 | 96% | 1g |
$445 | 2024-05-25 | |
A2B Chem LLC | AB30614-25mg |
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]- |
263764-23-4 | 90% | 25mg |
$167.00 | 2024-04-20 | |
A2B Chem LLC | AB30614-50mg |
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]- |
263764-23-4 | 90% | 50mg |
$254.00 | 2024-04-20 | |
Ambeed | A1232290-25mg |
(S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)propan-1-one |
263764-23-4 | 98% | 25mg |
$136.0 | 2025-02-20 | |
A2B Chem LLC | AB30614-5g |
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]- |
263764-23-4 | 98% | 5g |
$1552.00 | 2024-04-20 | |
eNovation Chemicals LLC | D557228-5g |
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]- |
263764-23-4 | 96% | 5g |
$1430 | 2025-02-28 |
(S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
(S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-oneに関する追加情報
Compound CAS No. 263764-23-4: (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one
The compound with CAS number 263764-23-4, known as (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The thioxothiazolidin ring system, combined with the propanone group, contributes to its versatile reactivity and biological activity.
Recent studies have highlighted the importance of (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one in medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive compounds, particularly in the development of anti-inflammatory and antiviral agents. The benzyl substituent enhances the molecule's lipophilicity, making it more suitable for crossing biological membranes and interacting with target proteins.
The synthesis of this compound involves a multi-step process, often utilizing thioamide intermediates and subsequent cyclization reactions. The stereochemistry at the chiral center, denoted by the (S) configuration, plays a critical role in determining the molecule's pharmacokinetic properties. Advanced techniques such as X-ray crystallography have been employed to confirm the stereochemical integrity of the compound, ensuring its consistency for further studies.
In terms of applications, (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one has shown promise in inhibiting key enzymes involved in inflammatory pathways. For instance, it has demonstrated potential as a selective inhibitor of cyclooxygenase (COX) isoforms, which are central to inflammation and pain management. Additionally, its ability to modulate viral replication mechanisms makes it a candidate for antiviral therapies.
From an industrial perspective, the compound's synthesis is scalable, making it feasible for large-scale production. Its stability under various reaction conditions further enhances its utility in pharmaceutical manufacturing. The integration of green chemistry principles in its synthesis pathway has also been explored, reducing environmental impact while maintaining product quality.
Recent advancements in computational chemistry have enabled detailed molecular docking studies of (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one with target proteins. These studies provide insights into its binding affinity and selectivity, guiding further optimization efforts. Machine learning algorithms are now being utilized to predict its pharmacokinetic profile, accelerating drug discovery timelines.
In conclusion, (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one stands out as a valuable compound in modern medicinal chemistry. Its unique structure, coupled with emerging research findings, positions it as a potential lead compound for developing novel therapeutic agents. Continued exploration into its biological activities and synthetic pathways will undoubtedly unlock new opportunities for its application in healthcare.
263764-23-4 ((S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one) 関連製品
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